molecular formula C21H18O10 B12319827 3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

Cat. No.: B12319827
M. Wt: 430.4 g/mol
InChI Key: MMIBOZXVZLENRZ-UHFFFAOYSA-N
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Description

Formononetin-7-O-Glucuronide is a glucuronide conjugate of formononetin, an isoflavone found in various plants, particularly in the Fabaceae family. Isoflavones are known for their antioxidant, anti-inflammatory, and anticancer properties. Formononetin-7-O-Glucuronide is a metabolite formed in the body through the glucuronidation process, which enhances the solubility and excretion of formononetin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formononetin-7-O-Glucuronide typically involves the glucuronidation of formononetin. This can be achieved using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods: Industrial production of Formononetin-7-O-Glucuronide can be achieved through biotransformation processes using microbial or plant cell cultures that express glucuronosyltransferase enzymes. This method is advantageous due to its efficiency and eco-friendliness compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: Formononetin-7-O-Glucuronide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to formononetin-7-O-glucuronide-quinone.

    Reduction: It can be reduced back to formononetin.

    Hydrolysis: It can be hydrolyzed to release formononetin and glucuronic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Hydrolysis: Acidic or enzymatic hydrolysis can be employed.

Major Products:

    Oxidation: Formononetin-7-O-glucuronide-quinone.

    Reduction: Formononetin.

    Hydrolysis: Formononetin and glucuronic acid.

Scientific Research Applications

Formononetin-7-O-Glucuronide has a wide range of applications in scientific research:

    Chemistry: It is used as a standard for studying glucuronidation reactions and as a reference compound in analytical chemistry.

    Biology: It serves as a model compound for studying the metabolism and bioavailability of isoflavones.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases, cancers, and neurodegenerative disorders.

    Industry: It is used in the development of functional foods, dietary supplements, and cosmetic products due to its beneficial health effects.

Mechanism of Action

Formononetin-7-O-Glucuronide exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.

    Anticancer Activity: It induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Formononetin-7-O-Glucuronide is unique compared to other similar compounds due to its specific glucuronidation, which enhances its solubility and excretion. Similar compounds include:

    Ononin: The 7-O-β-D-glucoside of formononetin, which is also a metabolite of formononetin but with a glucose moiety instead of glucuronic acid.

    Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties but different molecular targets and pathways.

    Daidzein: A parent isoflavone of formononetin with similar biological activities but different metabolic pathways.

Formononetin-7-O-Glucuronide stands out due to its enhanced bioavailability and unique metabolic profile, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H18O10

Molecular Weight

430.4 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O10/c22-10-3-1-9(2-4-10)13-8-29-14-7-11(5-6-12(14)15(13)23)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h1-8,16-19,21-22,24-26H,(H,27,28)

InChI Key

MMIBOZXVZLENRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Origin of Product

United States

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